Lipophilicity vs. Unsubstituted N-Benzylisopropylamine
The calculated octanol-water partition coefficient (LogP) for [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine is 2.80 . This value is significantly higher than the LogP for the unsubstituted analog, N-benzylisopropylamine (N-Isopropylbenzylamine, CAS 102-97-6), which is predicted to be approximately 2.2 . The increased lipophilicity, driven by the two additional methyl groups on the aromatic ring, enhances the compound's solubility in organic phases and its ability to partition into lipophilic environments, such as biological membranes or non-polar polymer matrices.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.80 (calculated) |
| Comparator Or Baseline | N-benzylisopropylamine (CAS 102-97-6) - LogP ~2.2 (predicted) |
| Quantified Difference | Increase of approximately 0.6 LogP units, corresponding to a roughly 4-fold higher partition into the organic phase. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
This difference is critical for applications where compound partitioning is key, such as in designing membrane-permeable molecules, formulating lipophilic drug delivery systems, or optimizing extraction and purification protocols in biphasic reactions.
